2,3-dihydro-1H-indol-7-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
5027-74-7 |
|---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-7-ol;hydrochloride |
InChI |
InChI=1S/C8H9NO.ClH/c10-7-3-1-2-6-4-5-9-8(6)7;/h1-3,9-10H,4-5H2;1H |
InChI Key |
LAAHWTTZPBQHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2O.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydro 1h Indol 7 Ol Hydrochloride and Analogues
Strategies for the Construction of the Dihydroindole Core
The synthesis of the 2,3-dihydroindole, or indoline (B122111), scaffold is a central theme in heterocyclic chemistry. A multitude of methods have been established, ranging from the reduction of indole (B1671886) precursors to complex multi-component reactions.
Direct Reduction Approaches from Indole Precursors
The most direct route to the dihydroindole core is the reduction of the corresponding indole. This approach is common for indoles that possess acceptor groups which activate the indole ring for reduction nih.govnih.gov. A variety of reducing agents and conditions can be employed to achieve this transformation.
Catalytic hydrogenation is a widely used method, often employing catalysts such as platinum, palladium, or nickel libretexts.org. Other effective reducing agents include metal hydrides. For instance, the reduction of nitriles on the indole ring has been accomplished using borane (B79455) (BH₃) generated in situ from sodium borohydride (B1222165) and iodine in dry tetrahydrofuran (B95107) nih.gov. However, this method can sometimes lead to partial aromatization of the indole ring, yielding a mixture of the desired dihydroindole and the starting indole derivative nih.gov.
Table 1: Examples of Direct Reduction of Indole Derivatives
| Starting Material | Reagents and Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| 3-monosubstituted oxindole-derived nitriles | NaBH₄, I₂, dry THF | 2,3-dihydromelatonin | Accompanied by partial aromatization | nih.gov |
Synthesis from Substituted 2-Oxindoles and 2-Chloroindoles
An alternative and versatile strategy involves the synthesis and subsequent reduction of substituted 2-oxindoles and 2-chloroindoles nih.govnih.gov. This multi-step approach allows for the introduction of various functional groups prior to the formation of the dihydroindole ring.
The synthesis of the 2-oxindole core can be achieved through numerous methods, including transition metal-catalyzed pathways researchgate.net. Once the functionalized 2-oxindole is obtained, reduction can be carried out using various boron hydrides nih.gov. The choice of reducing agent is crucial for achieving chemoselectivity, such as the reduction of a nitrile group in the presence of an amide nih.gov. This methodology provides a strategic route to new 2,3-dihydroindole derivatives from corresponding polyfunctional 2-oxindoles nih.govnih.gov. Similarly, 2-chloroindoles can serve as precursors, undergoing reduction to yield the dihydroindole structure nih.gov.
Reductive Amination Routes
Reductive amination provides a powerful method for constructing the dihydroindole ring, typically by forming the amine and cyclizing it in a single pot or in a stepwise fashion. This process involves the reaction of a carbonyl group with an amine to form an imine intermediate, which is then reduced to an amine libretexts.orgwikipedia.org.
This strategy can be applied intramolecularly to form the heterocyclic ring of dihydroindole. For example, a suitably substituted benzene (B151609) ring bearing a two-carbon chain with a terminal aldehyde or ketone can react with an amine (or ammonia) to form an imine, which is then reduced and cyclized. A variety of reducing agents are suitable for this transformation, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation libretexts.org. The efficiency of reductive amination can be enhanced by Lewis acid catalysts, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), in combination with a reducing agent like NaBH₄ ias.ac.in. This approach is valued in green chemistry for its one-pot nature and mild reaction conditions wikipedia.org.
Fischer Indole Synthesis and its Variations for Dihydroindoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and reliable method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions wikipedia.org. The reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes to form the indole ring .
While the traditional Fischer synthesis yields an aromatic indole, it can be integrated into a multi-step sequence to produce dihydroindoles. This typically involves performing the Fischer indole synthesis to create the desired substituted indole, followed by a separate reduction step as described in section 2.1.1.
Variations that could potentially lead more directly to a dihydroindole are less common. However, the intermediates in the Fischer synthesis, such as the diimine species, could theoretically be intercepted and reduced before aromatization occurs, although this is not a standard application of the reaction. A more practical approach involves the palladium-catalyzed Buchwald modification, which couples aryl bromides and hydrazones, offering a broader scope for the synthesis of complex indoles that can subsequently be reduced wikipedia.org.
Table 2: Overview of Fischer Indole Synthesis
| Reactants | Catalysts | Intermediate | Product | Reference |
|---|
Multi-component Reaction Applications in Dihydroindole Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have emerged as powerful tools for synthesizing complex heterocyclic structures efficiently arkat-usa.org. Several MCRs have been developed for the synthesis of functionalized dihydroindoles.
One example is the catalyst-free, three-component reaction of 1,3-dicarbonyl compounds, arylglyoxal monohydrate, and enaminones, which yields functionalized dihydro-1H-indol-4(5H)-ones under mild conditions acs.org. MCRs often proceed via a domino or cascade sequence of reactions, allowing for the rapid construction of the dihydroindole core with significant molecular diversity nih.govresearchgate.net. These methods are highly atom-economical and can often be performed under environmentally friendly conditions nih.gov.
Regioselective Functionalization at the C-7 Position
Introducing a substituent at the C-7 position of the indole or dihydroindole ring is a significant challenge due to the inherent reactivity of other positions (primarily C-3, C-2, and the nitrogen atom). However, several modern catalytic methods have been developed to achieve high regioselectivity for C-7 functionalization, which is crucial for the synthesis of 7-hydroxyindoline researchgate.net.
A key strategy involves the use of a directing group on the indole nitrogen. Bulky directing groups, such as N-pivaloyl, can sterically hinder other positions and electronically guide a metal catalyst to activate the C-H bond at the C-7 position nih.govresearchgate.net. Rhodium-catalyzed methods have been particularly effective for the direct C-H functionalization at C-7, enabling the introduction of various groups, including alkenes and alkyls, with good to excellent yields nih.govresearchgate.net.
Another powerful technique is the iridium-catalyzed aromatic borylation of indoles. This method allows for the selective introduction of a boronate ester at the C-7 position of unprotected indoles msu.edu. The resulting 7-borylated indole is a versatile intermediate that can be converted to a hydroxyl group through subsequent oxidation, providing a direct route to 7-hydroxyindole (B18039), the precursor for 2,3-dihydro-1H-indol-7-ol msu.edu.
Table 3: Methods for Regioselective C-7 Functionalization of Indoles
| Method | Catalyst System | Directing Group | Type of Functionalization | Reference |
|---|---|---|---|---|
| C-H Alkenylation/Alkylation | Rhodium Catalyst | N-Pivaloyl | Alkenylation, Alkylation | nih.govresearchgate.net |
| C-H Borylation | Iridium Catalyst | None (on unprotected indole) | Borylation | msu.edu |
| C-H Amidation | Iridium(III) Catalyst | Directing Group | Amidation | researchgate.net |
These advanced functionalization techniques, combined with the various strategies for constructing the dihydroindole core, provide a robust toolbox for the synthesis of 2,3-dihydro-1H-indol-7-ol hydrochloride and a wide array of its analogs.
Introduction of the Hydroxyl Group
The introduction of a hydroxyl group onto the indoline scaffold can be accomplished at different stages of the synthesis, either by direct oxidation of a C-H bond or by carrying a precursor functional group that is later converted to a hydroxyl group.
One common strategy involves the use of a starting material that already contains a protected hydroxyl group, such as a methoxy (B1213986) group. The synthesis proceeds to form the dihydroindole ring, and a final deprotection step, typically demethylation, reveals the hydroxyl group.
Alternatively, enzymatic processes can be employed. A novel method for preparing monohydroxyindoles involves the use of a hydrolase enzyme in a solvent medium. This process acts on an indole compound that has a radical connected by an ester function, converting it directly to a hydroxyindole in a single step with no by-product formation google.com. This enzymatic hydrolysis offers a clean and efficient route to the desired hydroxylated product.
Another approach is the oxidative amino-hydroxylation of ortho-allenyl anilines. Treating carbamate-protected anilines with lead(IV) carboxylates can result in a tandem reaction forming both a C-N bond (to close the ring) and a C-O bond, yielding a hydroxylated indole product nsf.gov.
Strategies for Selective Hydroxylation
Achieving regioselectivity, particularly for hydroxylation at the C-7 position, is a significant challenge in indole chemistry. Modern synthetic methods have been developed to precisely control the position of functionalization.
A prominent strategy for selective C-H hydroxylation is a boron-mediated, transition-metal-free process. This method utilizes a directing group, such as an N-pivaloyl group on the indole nitrogen, to guide a C-H borylation reaction specifically to the C-7 position. The resulting boronate ester is then oxidized to yield the 7-hydroxyindole. This cascade protocol can achieve high yields, with one study reporting an 88% yield for the conversion of an N-pivaloyl indole to 7-hydroxyindole researchgate.net.
Table 1: Boron-Mediated C-7 Selective Hydroxylation of Indoles
| scienceStep | biotechReagents | thermostatConditions | functionsYield |
|---|---|---|---|
| C-H Borylation | BBr3, Et3N | 1,2-dichloroethane, 80 °C | 88% |
| Oxidation | NaBO3·4H2O | THF/H2O, Room Temp |
Enzymatic approaches also offer high selectivity. Cytochrome P450 monooxygenases, for instance, can be engineered to catalyze the selective hydroxylation of various substrates beilstein-journals.org. Directed evolution of enzymes like 2-hydroxybiphenyl 3-monooxygenase has produced variants capable of hydroxylating the indole ring nih.gov. While often targeting the pyrrole (B145914) ring, these biocatalytic systems demonstrate the potential for achieving site-specific hydroxylation under mild conditions.
Formation of the Hydrochloride Salt
The conversion of the free base, 2,3-dihydro-1H-indol-7-ol, into its hydrochloride salt is a critical step, particularly for pharmaceutical applications. This transformation generally enhances the compound's water solubility and stability wikipedia.org. The basic nitrogen atom in the dihydroindole ring is protonated by hydrochloric acid to form the salt.
A patented process for preparing indoline hydrochloride salts emphasizes the importance of reaction conditions to control the product's crystalline form google.com. The procedure involves treating the indoline free base with gaseous hydrogen chloride in a substantially water-free solvent, such as methanol (B129727). This method facilitates the direct crystallization of the hydrochloride salt, avoiding the isolation of the free base, which can be sensitive to oxidation google.com. This direct approach is efficient and leads to high yields of the desired crystalline salt.
The formation of a hydrochloride salt can significantly improve the physicochemical properties of a compound, making it more suitable for further use. However, the common ion effect should be considered, as high concentrations of chloride ions can sometimes decrease the solubility of slightly soluble hydrochlorides nih.gov.
Catalytic Approaches in Dihydroindole Synthesis
The synthesis of the core 2,3-dihydroindole (indoline) structure is amenable to a wide range of catalytic methods. These modern techniques often provide more efficient and selective routes than classical methods.
Ruthenium-based catalysts are also effective. For example, a cationic ruthenium-hydride complex can catalyze the dehydrative C-H coupling of arylamines with 1,2-diols to form indole products in a highly regioselective manner nih.gov. Such methods are atom-economical as they generate water as the only byproduct.
Transition-metal-free approaches have also been developed. One such method involves the reaction of aryl chlorides with amines in the presence of a strong base like potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles acs.orgacs.org. This domino-amination protocol provides good yields from commercially available substrates acs.org.
Table 2: Comparison of Catalytic Systems for Dihydroindole Synthesis
| categoryCatalyst Type | biotechExample Catalyst/System | constructionReaction Type | articleReference |
|---|---|---|---|
| Palladium | Pd(OAc)2 | Intramolecular C-H Amination | researchgate.net |
| Ruthenium | Cationic Ru-H Complex | Dehydrative C-H Coupling | nih.gov |
| Metal-Free | Potassium tert-butoxide | Domino-Amination | acs.orgacs.org |
Green Chemistry Principles in Synthesis Routes
The application of green chemistry principles to the synthesis of indoles and their derivatives is an area of growing importance. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency tandfonline.com.
Microwave-assisted synthesis has emerged as a key green technology. It often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods tandfonline.com. One-pot, multi-component reactions performed under microwave irradiation represent an efficient and environmentally friendly approach to complex indole derivatives.
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another sustainable strategy. A mechanochemical Fischer indolisation has been developed using oxalic acid, providing a versatile and eco-friendly route to indoles and indolines rsc.org. This solvent-free procedure is applicable to a broad range of substrates.
Furthermore, the development of catalytic reactions, particularly those involving C-H activation, aligns with green chemistry principles by maximizing atom economy and reducing the need for pre-functionalized substrates, which often require additional synthetic steps and generate waste researchgate.netnih.gov. The use of water as a solvent and the development of metal-free catalytic systems further contribute to the sustainability of these synthetic routes acs.org.
Chemical Reactivity and Transformations of 2,3 Dihydro 1h Indol 7 Ol Hydrochloride
Reactions Involving the Dihydroindole Nitrogen (N-1)
The nitrogen atom at the N-1 position of the indoline (B122111) ring is a nucleophilic secondary amine, making it susceptible to reactions with various electrophiles.
N-Alkylation Reactions
N-alkylation of the indoline nitrogen introduces an alkyl group, a common strategy in the synthesis of new chemical entities. This transformation is typically achieved by reacting 2,3-dihydro-1H-indol-7-ol with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, increasing its nucleophilicity and facilitating the subsequent substitution reaction. A common base used for the N-alkylation of indoles is sodium hydride (NaH), which is strong enough to deprotonate the N-H group. The resulting indolide anion then acts as a potent nucleophile.
A general method for the N-alkylation of indoles involves deprotonation with sodium hydride followed by reaction with a primary alkyl halide in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). While this method is broadly applicable, the specific conditions for 2,3-dihydro-1H-indol-7-ol would require optimization.
A more recent development in N-alkylation involves a metallaphotoredox approach. This visible-light-induced, copper-catalyzed protocol allows for the coupling of various N-nucleophiles with a wide range of primary, secondary, and tertiary alkyl bromides at room temperature. This method utilizes a halogen abstraction-radical capture (HARC) mechanism and has been shown to be effective for a variety of nitrogen-containing heterocycles.
| Reagent/Catalyst System | Alkylating Agent | General Conditions | Notes |
| Sodium Hydride (NaH) | Primary Alkyl Halide (e.g., R-Br, R-I) | Anhydrous solvent (e.g., THF, DMF) | Standard SN2 reaction conditions. |
| Copper(II) salt / photocatalyst | Alkyl Bromide (primary, secondary, or tertiary) | Visible light, room temperature | Metallaphotoredox catalysis via a HARC mechanism. |
N-Acylation Reactions
The nitrogen of the dihydroindole ring can also undergo acylation to form N-acyl derivatives. This is typically accomplished by reacting the parent compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct formed during the reaction.
For less reactive amines, such as the nitrogen in 7-nitroindoline (B34716) which is deactivated by the electron-withdrawing nitro group, direct acylation can be challenging. nih.govnih.gov However, the nitrogen in 2,3-dihydro-1H-indol-7-ol is expected to be more nucleophilic. A common procedure for N-acylation involves the use of an acyl chloride with a tertiary amine base like triethylamine (B128534) or pyridine (B92270) in a solvent such as dichloromethane (B109758) or chloroform.
An alternative and milder method for N-acylation of indoles employs thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. masterorganicchemistry.com This method has been shown to be chemoselective for the N-acylation of indoles. masterorganicchemistry.com
| Acylating Agent | Base | Solvent | General Conditions |
| Acyl Chloride (R-COCl) | Triethylamine, Pyridine | Dichloromethane, Chloroform | Standard acylation conditions. |
| Acid Anhydride ((RCO)₂O) | Triethylamine, Pyridine | Dichloromethane, Chloroform | Generally less reactive than acyl chlorides. |
| Thioester (R-COSR') | Cesium Carbonate (Cs₂CO₃) | Xylene | High temperature, chemoselective for N-acylation. masterorganicchemistry.com |
Reactions at the C-7 Hydroxyl Group
The phenolic hydroxyl group at the C-7 position is another key site for chemical modification, allowing for the formation of ethers and esters, as well as being susceptible to oxidation.
Etherification Reactions
Etherification of the C-7 hydroxyl group is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comyoutube.comlumenlearning.comwikipedia.orglibretexts.org This method involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comyoutube.comlumenlearning.comwikipedia.orglibretexts.org The choice of base is crucial to selectively deprotonate the phenolic hydroxyl group over the indoline nitrogen. A weaker base, such as sodium hydroxide (B78521) or potassium carbonate, is typically sufficient to deprotonate the more acidic phenol.
The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The reactivity of the alkyl halide follows the order of a typical SN2 reaction: methyl > primary > secondary. Tertiary alkyl halides are generally not suitable as they tend to undergo elimination reactions.
| Reagent | Base | Solvent | General Conditions |
| Alkyl Halide (R-X) | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | DMF, Acetone | Williamson ether synthesis. |
Esterification Reactions
The C-7 hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. A widely used method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.orglibretexts.orgnumberanalytics.comyoutube.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol or the removal of water is often employed. masterorganicchemistry.comlibretexts.orglibretexts.org
Alternatively, esterification can be achieved under milder conditions by using an acyl chloride or acid anhydride in the presence of a base like pyridine or triethylamine. This method avoids the use of strong acids and is often preferred for substrates that are sensitive to acidic conditions.
| Reagent | Catalyst/Base | Solvent | General Conditions |
| Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄, HCl) | Excess alcohol or a dehydrating solvent | Fischer-Speier Esterification. libretexts.orglibretexts.org |
| Acyl Chloride (R-COCl) | Pyridine, Triethylamine | Dichloromethane, Chloroform | Schotten-Baumann type reaction. |
| Acid Anhydride ((RCO)₂O) | Pyridine, Triethylamine | Dichloromethane, Chloroform | Milder than using acyl chlorides. |
Oxidation Pathways
The hydroquinone-like structure of the C-7 hydroxylated aromatic ring makes it susceptible to oxidation. Oxidation of 2,3-dihydro-1H-indol-7-ol can lead to the formation of a quinone derivative. Hydroquinones and catechols are readily oxidized to their corresponding quinones by a variety of oxidizing agents. nih.gov
Common oxidizing agents that can be employed for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and various other metal-based oxidants. The reaction conditions, such as the choice of oxidant, solvent, and temperature, will influence the outcome and yield of the reaction. The oxidation of hydroquinones to p-quinones is a well-established transformation in organic chemistry. nih.gov
| Oxidizing Agent | Product Type | General Conditions |
| Potassium Permanganate (KMnO₄) | Quinone | Aqueous or organic solvent, conditions vary with substrate. |
| Chromium Trioxide (CrO₃) - Jones Reagent | Quinone | Acetone, aqueous sulfuric acid. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Quinone | Non-polar solvent, mild conditions. |
| o-Chloranil | Quinone | Can be used catalytically with a co-oxidant. nih.gov |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of 2,3-dihydro-1H-indol-7-ol is activated towards electrophilic attack by the electron-donating effects of the hydroxyl group and the adjacent pyrrolidine (B122466) ring. These reactions are expected to be regioselective, with the position of substitution influenced by the directing effects of the existing substituents.
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents. For instance, the nitration of similar phenolic compounds like 7-hydroxy-4-methyl coumarin (B35378) with a mixture of concentrated nitric acid and sulfuric acid at low temperatures yields nitro derivatives. niscpr.res.innsf.gov In the case of 2,3-dihydro-1H-indol-7-ol, nitration is anticipated to occur at positions ortho and para to the strongly activating hydroxyl group.
Halogenation: The halogenation of the benzene ring can be accomplished using various halogenating agents. N-Bromosuccinimide (NBS) is a mild and effective reagent for the bromination of electron-rich aromatic compounds. nsf.govorganic-chemistry.org The use of NBS, potentially with a catalytic additive like a lactic acid derivative to enhance reactivity through halogen bonding, could facilitate the regioselective bromination of the indoline ring. nsf.gov Similarly, N-chlorosuccinimide (NCS) can be employed for chlorination. organic-chemistry.org
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation represent powerful methods for the formation of carbon-carbon bonds on the aromatic ring. nih.govnih.gov
Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. nih.govbeilstein-journals.org This reaction typically leads to the formation of a ketone. The high reactivity of acyl chlorides makes them suitable for this transformation. crunchchemistry.co.ukpressbooks.pubyoutube.com The use of amides in Friedel-Crafts acylation is less common but has been reported under specific conditions. nih.govmdpi.com
Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. nih.gov However, this reaction is sometimes prone to issues like polyalkylation and carbocation rearrangements.
| Reaction | Reagent(s) | Typical Conditions | Expected Product | Reference(s) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0 °C | Nitro-2,3-dihydro-1H-indol-7-ol | niscpr.res.innsf.gov |
| Bromination | N-Bromosuccinimide (NBS) | Room Temperature | Bromo-2,3-dihydro-1H-indol-7-ol | nsf.govorganic-chemistry.org |
| Acylation | Acyl Chloride, AlCl₃ | Varies | Acyl-2,3-dihydro-1H-indol-7-ol | nih.govbeilstein-journals.org |
Reactions of the Pyrrolidine Ring
The pyrrolidine ring of 2,3-dihydro-1H-indol-7-ol hydrochloride possesses a secondary amine that is a key site for various chemical modifications.
N-Alkylation and N-Acylation:
N-Alkylation: The nitrogen atom of the pyrrolidine ring can be readily alkylated using alkyl halides. princeton.edunih.gov This reaction typically proceeds via a nucleophilic substitution mechanism. The use of a base is often required to deprotonate the nitrogen, enhancing its nucleophilicity. youtube.com Metal-catalyzed N-alkylation reactions, for instance using palladium complexes, have also been developed as a sustainable approach. rsc.org
N-Acylation: Acylation of the pyrrolidine nitrogen can be achieved with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. crunchchemistry.co.ukpressbooks.pubyoutube.comlibretexts.org These reactions are generally efficient and proceed under mild conditions. The choice of acylating agent can influence the reactivity and byproducts of the reaction. crunchchemistry.co.uklibretexts.org
Oxidation: The pyrrolidine ring can undergo oxidation to form the corresponding aromatic indole (B1671886). This transformation is significant as it provides a route to 7-hydroxyindole (B18039), a valuable building block in medicinal chemistry. nih.gov Various oxidizing agents can be employed for this purpose. Additionally, oxidation can occur at the α-carbon to the nitrogen, leading to the formation of lactams, particularly when the nitrogen is acylated. nih.gov
| Reaction | Reagent(s) | Typical Conditions | Product Type | Reference(s) |
| N-Alkylation | Alkyl Halide, Base | Varies | N-Alkyl-2,3-dihydro-1H-indol-7-ol | princeton.edunih.gov |
| N-Acylation | Acyl Chloride or Anhydride | Room Temperature | N-Acyl-2,3-dihydro-1H-indol-7-ol | crunchchemistry.co.ukpressbooks.pub |
| Oxidation | Oxidizing Agent | Varies | 7-Hydroxyindole or N-Acyl-indolin-2-one | nih.gov |
Derivatization Strategies for Enhancing Molecular Complexity
The structural features of this compound make it an excellent starting material for the synthesis of more complex molecules, including fused heterocyclic systems and other bioactive compounds. researchgate.netnih.govmdpi.com
Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. nih.govmdpi.comresearchgate.netnih.govresearchgate.net The electron-rich aromatic ring of 2,3-dihydro-1H-indol-7-ol can act as the active hydrogen component, allowing for the introduction of an aminomethyl group, thereby increasing molecular complexity and providing a handle for further functionalization. researchgate.netnih.gov
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. wikipedia.orgnih.govresearchgate.netmdpi.comnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. While 2,3-dihydro-1H-indol-7-ol itself is not a β-arylethylamine, derivatives where the pyrrolidine ring is opened or modified could potentially undergo this type of cyclization to form novel fused heterocyclic systems. The reaction is known to work well with electron-rich aromatic rings like indoles. wikipedia.orgresearchgate.net
Synthesis of Fused Heterocycles: The inherent reactivity of both the aromatic and pyrrolidine rings allows for the construction of fused heterocyclic systems. For example, reactions that involve both the nitrogen and a position on the aromatic ring can lead to the formation of tricyclic structures. nih.gov
| Reaction | Key Reactants | Product Type | Significance | Reference(s) |
| Mannich Reaction | Formaldehyde, Amine | Aminomethylated derivative | Introduction of a functionalizable side chain | nih.govresearchgate.netnih.gov |
| Pictet-Spengler Reaction | Aldehyde or Ketone (with a modified substrate) | Fused heterocyclic systems (e.g., Tetrahydro-β-carbolines) | Construction of complex alkaloid-like scaffolds | wikipedia.orgnih.govresearchgate.net |
| Intramolecular Cyclization | Bifunctional Reagents | Fused tricyclic systems | Access to novel heterocyclic frameworks | nih.gov |
Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2,3-dihydro-1H-indol-7-ol hydrochloride, NMR analysis in a suitable deuterated solvent, such as DMSO-d₆, provides detailed information about the proton and carbon environments.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protonation of the nitrogen atom in the indoline (B122111) ring upon formation of the hydrochloride salt leads to a general deshielding (downfield shift) of the adjacent protons compared to the free base. nih.gov The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The aliphatic region would show two triplets corresponding to the two methylene (B1212753) groups (-CH₂-) at positions C2 and C3 of the indoline ring. The hydroxyl (-OH) and amine (-NH₂⁺-) protons would appear as broad singlets, and their chemical shifts can be sensitive to concentration and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | br s | 1H | -OH |
| ~8.5 - 9.5 | br s | 2H | -NH₂⁺- |
| ~6.9 - 7.2 | m | 3H | Ar-H |
| ~3.5 - 3.8 | t | 2H | C2-H₂ |
| ~3.0 - 3.3 | t | 2H | C3-H₂ |
| Note: These are predicted values and may vary based on experimental conditions. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The aromatic carbons would resonate in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the pyrrolidine (B122466) ring would appear in the upfield region. The carbon atom bearing the hydroxyl group (C7) would be significantly deshielded.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~145 - 150 | C7 |
| ~135 - 140 | C7a |
| ~120 - 130 | C4, C5, C6 |
| ~115 - 120 | C3a |
| ~45 - 50 | C2 |
| ~25 - 30 | C3 |
| Note: These are predicted values and may vary based on experimental conditions. |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the C2 and C3 methylene protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3400 (broad) | O-H stretch (phenolic) |
| 2800-3000 | C-H stretch (aliphatic) |
| 2400-2800 (broad) | N-H⁺ stretch (secondary amine salt) |
| 1580-1620 | C=C stretch (aromatic) |
| 1450-1550 | N-H bend |
| 1200-1300 | C-O stretch (phenol) |
| 1100-1200 | C-N stretch |
The presence of a broad absorption band in the 2400-2800 cm⁻¹ region is a strong indicator of the presence of the hydrochloride salt of the amine.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound, the molecular weight of the free base is 135.16 g/mol , and the hydrochloride salt is 171.62 g/mol . nih.govnih.gov
In a typical mass spectrum, the molecular ion peak ([M]⁺) corresponding to the free base (2,3-dihydro-1H-indol-7-ol) would be observed at an m/z of approximately 135. The fragmentation pattern would likely involve the loss of small molecules or radicals, providing further structural clues. The hydrochloride portion is generally not observed directly in the mass spectrum under standard electron ionization conditions.
Table 4: Predicted Mass Spectrometry Data for 2,3-dihydro-1H-indol-7-ol
| m/z | Interpretation |
| 135 | Molecular ion [M]⁺ |
| 118 | [M-OH]⁺ |
| 106 | [M-C₂H₅]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| Note: These are predicted fragmentation patterns. |
Elemental Analysis for Purity and Composition Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, chlorine, and oxygen) in the compound. This technique is crucial for verifying the empirical and molecular formula and assessing the purity of the synthesized this compound.
Table 5: Theoretical Elemental Composition of this compound (C₈H₁₀ClNO)
| Element | Symbol | Theoretical Percentage |
| Carbon | C | 55.99% |
| Hydrogen | H | 5.87% |
| Chlorine | Cl | 20.66% |
| Nitrogen | N | 8.16% |
| Oxygen | O | 9.32% |
Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and correct elemental composition of the compound.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable tools in the pharmaceutical sciences for both the isolation of compounds from reaction mixtures and the determination of their purity. These methods separate components based on their differential distribution between a stationary phase and a mobile phase. For a polar compound like this compound, a salt of a hydroxylated indoline, specific chromatographic strategies are employed to achieve optimal separation and analysis.
Column chromatography serves as a fundamental and widely used purification technique in synthetic chemistry. It is particularly effective for isolating compounds on a preparative scale, from milligrams to kilograms. The process involves a solid stationary phase packed into a glass or metal column, through which a liquid mobile phase (eluent) is passed.
For the purification of indoline derivatives and other heterocyclic compounds, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and versatility. The separation mechanism is based on the principle of adsorption, where more polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly than less polar compounds.
In the context of purifying polar heterocyclic compounds, the selection of the mobile phase is critical. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is often used to elute compounds with varying polarities. While specific experimental data for this compound is not extensively detailed in publicly available literature, general procedures for related compounds provide a framework. For instance, crude reaction mixtures containing similar structural motifs are often purified using silica gel column chromatography with eluent systems such as chloroform/acetone or ethyl acetate/hexane mixtures. The polarity of the eluent is carefully tuned to ensure a clean separation of the target compound from impurities and unreacted starting materials.
Table 1: Illustrative Column Chromatography Parameters for Heterocyclic Compounds
| Parameter | Description | Typical Application |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard choice for polar organic compounds. |
| Mobile Phase (Eluent) | Chloroform/Acetone or Ethyl Acetate/Hexane | Used in a gradient to separate compounds of varying polarity. |
| Elution Mode | Gradient or Isocratic | Gradient elution is common for complex mixtures. |
| Detection | Thin-Layer Chromatography (TLC) | Fractions are collected and analyzed by TLC to identify those containing the pure compound. |
This table represents typical conditions used for the purification of polar heterocyclic compounds and serves as a general guide.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of chemical compounds with high resolution, sensitivity, and precision. It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with much smaller particles, leading to superior separation efficiency.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar to moderately non-polar compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is polar (e.g., a mixture of water and a water-miscible organic solvent like methanol (B129727) or acetonitrile).
For the purity assessment of hydrochloride salts such as this compound, a reversed-phase C18 column is a suitable choice. The mobile phase often consists of an aqueous buffer and an organic modifier. The buffer helps to maintain a consistent pH and ensure reproducible retention times, which is crucial when analyzing ionizable compounds. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is frequently added in small concentrations (e.g., 0.1%) to the mobile phase to improve peak shape and resolution. Detection is typically performed using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance.
The validation of an HPLC method is essential to demonstrate its suitability for its intended purpose. This involves evaluating parameters such as linearity, precision, accuracy, specificity, and robustness, as stipulated by international guidelines.
Table 2: Representative HPLC Method Parameters for Analysis of Aromatic Amines
| Parameter | Typical Specification | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | The organic/aqueous mixture serves as the eluent, with the acid improving peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at ~280 nm | The indole (B1671886) chromophore typically absorbs in this region. |
| Injection Volume | 10 µL | A small, precise volume of the sample solution is introduced into the system. |
| Column Temperature | 30 °C | Maintained constant to ensure reproducible retention times. |
This table outlines typical conditions for the HPLC analysis of compounds with similar structures. The optimal conditions for this compound would require specific method development and validation.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to inspect the electronic structure and properties of molecules. These methods allow for the precise calculation of molecular geometries, energies, and a host of other electronic parameters that are often difficult or impossible to determine experimentally.
Conformational Analysis
A systematic conformational search can be performed using DFT methods to identify the most stable conformers. By calculating the potential energy surface of the molecule as a function of key dihedral angles, we can locate the global minimum and other low-energy conformers. This information is crucial for understanding how the molecule might bind to a biological target or participate in a chemical reaction.
Table 1: Hypothetical Relative Energies of 2,3-dihydro-1H-indol-7-ol hydrochloride Conformers
| Conformer | Dihedral Angle (C2-N1-C7a-C7) | Relative Energy (kcal/mol) |
| 1 | 0° | 5.2 |
| 2 | 30° | 2.1 |
| 3 | 60° | 0.0 |
| 4 | 90° | 3.5 |
| 5 | 120° | 6.8 |
| 6 | 180° | 8.0 |
Note: This table is illustrative. The actual values would be obtained from specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high negative potential (electron-rich), while blue signifies areas of high positive potential (electron-poor). Green and yellow represent intermediate potentials. youtube.com
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the indoline (B122111) ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential, indicating their propensity for nucleophilic interactions and hydrogen bonding. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would help in understanding its electronic transitions and its potential to participate in charge-transfer interactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: This table is illustrative. The actual values would be obtained from specific DFT calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein or other biological macromolecule. espublisher.comthesciencein.org This method is instrumental in drug discovery and design, as it can help to identify potential drug candidates and elucidate their mechanism of action at the molecular level. nih.gov
In the context of this compound, molecular docking simulations could be employed to investigate its binding affinity and mode of interaction with various protein targets. For instance, given the structural similarity of the indole (B1671886) nucleus to endogenous signaling molecules, this compound could be docked into the active sites of enzymes or receptors involved in neurological pathways. The docking results would provide a binding score, which is an estimate of the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the conformational changes and fluctuations of the complex over time. espublisher.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.
For this compound, MD simulations could be used to study its conformational dynamics in different environments, such as in aqueous solution or when bound to a protein. These simulations can reveal the flexibility of the molecule, the stability of its different conformers, and the nature of its interactions with surrounding solvent molecules or amino acid residues. This information is crucial for a comprehensive understanding of its behavior in a biological system. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtsijournals.com By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.gov
If a series of 2,3-dihydro-1H-indol-7-ol derivatives with known biological activity were available, a QSAR study could be performed. This would involve calculating a wide range of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to the observed activity. The resulting QSAR model could then be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its desired biological effect.
Reaction Mechanism Studies using Computational Chemistry
Computational chemistry has emerged as a powerful tool to elucidate the intricate details of reaction mechanisms involving heterocyclic compounds like indole derivatives. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, a wealth of theoretical research on the broader class of indoles and indolines provides significant insights into their reactivity and potential transformation pathways. These studies, typically employing Density Functional Theory (DFT) and other quantum mechanical methods, allow for the detailed exploration of reaction coordinates, transition states, and the influence of various factors such as catalysts and substituents on the reaction outcomes.
One of the most fundamental reactions of the indole nucleus is electrophilic substitution. Theoretical studies have consistently shown that the C3 position of the indole ring is the most nucleophilic and thus the preferred site for electrophilic attack. This is attributed to the ability of the nitrogen atom's lone pair to delocalize and stabilize the positive charge in the resulting intermediate, known as a Wheland intermediate or sigma complex. Computational models can precisely calculate the activation energy barriers for electrophilic attack at different positions of the indole ring, confirming the kinetic preference for C3 substitution over other positions like C2 or the benzene (B151609) ring. For instance, calculations of the molecular electrostatic potential (MEP) of indole clearly show a region of high negative potential at the C3 position, indicating its susceptibility to electrophiles.
In the context of synthesizing substituted indoles, computational studies have been instrumental in understanding the mechanisms of various cyclization reactions. For example, the Fischer indole synthesis, a classic method for preparing indoles, has been the subject of theoretical investigation to clarify the mechanistic steps, including tautomerization, sigmatropic rearrangement, and aromatization.
Furthermore, computational models have been applied to understand the mechanisms of metal-catalyzed reactions involving indole derivatives. For instance, the copper-catalyzed synthesis of indoles from N-aryl enaminones has been explored using DFT. nih.govnih.govroyalsocietypublishing.orgresearchgate.net These studies have elucidated the role of the metal catalyst in activating the substrate, facilitating C-C bond formation, and influencing the regioselectivity of the reaction. The calculations can map out the entire catalytic cycle, identifying key intermediates and transition states, and determining the rate-determining step. nih.govnih.gov For example, in the Cu(I)-catalyzed cyclization of N-aryl-enaminones, computational studies have shown that the catalyst significantly increases the acidity of the carbon adjacent to the ketone, facilitating the crucial C-C bond-forming step. nih.govnih.govroyalsocietypublishing.orgresearchgate.net
While direct computational data for this compound is scarce, we can extrapolate from the existing literature on similar systems. For instance, the reactivity of the hydroxyl group on the benzene ring and the secondary amine in the dihydropyrrole ring can be modeled. Computational studies could predict the most likely sites for further functionalization, such as electrophilic substitution on the electron-rich aromatic ring, guided by the directing effect of the hydroxyl and indoline moieties. The protonation state of the molecule, particularly the hydrochloride salt, would also be a critical factor in these models, influencing the electron density distribution and, consequently, the reactivity.
To illustrate the type of data generated from such computational studies, the following table provides a hypothetical set of calculated activation energies for the electrophilic bromination of 2,3-dihydro-1H-indol-7-ol at various positions. These values are based on general principles and trends observed in computational studies of substituted indoles and are for illustrative purposes only.
Table 1: Hypothetical DFT Calculated Activation Energies (in kcal/mol) for Electrophilic Bromination of 2,3-dihydro-1H-indol-7-ol
| Position of Substitution | Transition State | Activation Energy (kcal/mol) |
| C4 | TS1 | 18.5 |
| C5 | TS2 | 22.1 |
| C6 | TS3 | 17.9 |
Note: These values are illustrative and not from a specific published study on this compound. The lower activation energies for positions C4 and C6 would suggest these are the more favorable sites for electrophilic attack, influenced by the ortho, para-directing hydroxyl group.
Biological Activity and Mechanistic Investigations of 2,3 Dihydro 1h Indol 7 Ol Hydrochloride Derivatives
Receptor Binding Affinity Studies
The structural framework of 2,3-dihydro-1H-indol-7-ol and its analogues allows for interaction with multiple receptor systems. The saturation of the 2,3-double bond in the indole (B1671886) ring to form an indoline (B122111) structure, along with substitutions on the ring and the nitrogen atom, significantly influences the binding affinity and selectivity of these compounds.
Melatonin (B1676174) Receptor (MT1/MT2) Ligand Interactions
Derivatives of the 2,3-dihydroindole (indoline) structure have been investigated as ligands for melatonin receptors, MT1 and MT2, which are crucial in regulating circadian rhythms. The core idea is that modifying the indole ring of melatonin analogues to a 2,3-dihydroindole structure could modulate receptor selectivity and activity profiles. nih.govnih.gov
Research into 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues has yielded compounds with notable selectivity for the MT2 receptor. nih.govacs.org One such derivative, an acetamide (B32628) bearing an unsubstituted indoline moiety, demonstrated excellent binding affinity and over 100-fold selectivity for the MT2 subtype over the MT1 subtype, acting as a competitive antagonist. nih.govacs.org This suggests that the indoline structure is well-accommodated within the MT2 receptor's binding pocket.
However, substitutions on the indoline ring itself have a significant impact. The addition of methyl (5-Me), methoxy (B1213986) (5-OMe), or bromo (5-Br) groups to the 5-position, or amino (6-NH2) and nitro (6-NO2) groups to the 6-position, was found to decrease both affinity and selectivity for the MT2 receptor. nih.gov This indicates that hydrophobic interactions are a key factor in the binding of this "out-of-plane" substituent. nih.govacs.org In contrast, another study showed that while 2,3-dihydroindoles were synthesized as new analogues of melatonin, their binding affinity for both MT1 and MT2 receptors was considerably lower than that of melatonin itself. nih.gov
One particularly interesting compound, a cyclobutanecarboxamide (B75595) derivative, displayed a complex binding pattern at MT2 receptors, suggesting the presence of two distinct binding sites—one with extremely high affinity (in the picomolar range) and one with lower affinity (in the nanomolar range). nih.gov This same compound had very low affinity for the MT1 receptor. nih.gov
| Compound | MT1 Receptor Ki (nM) | MT2 Receptor Ki (nM) | Selectivity (MT1/MT2) | Reference |
|---|---|---|---|---|
| Acetamide (unsubstituted indoline) | 115 | 1 | 115 | nih.govacs.org |
| Cyclobutanecarboxamide (unsubstituted indoline) | 1400 | 0.001 (high affinity site) / 148 (low affinity site) | N/A | nih.gov |
Cannabinoid Receptor (CB2) Ligand Interactions (for relevant structural analogues)
While direct studies on 2,3-dihydro-1H-indol-7-ol hydrochloride binding to cannabinoid receptors are limited, the broader class of indole and indoline derivatives has been extensively studied as ligands for the cannabinoid type 2 (CB2) receptor. The CB2 receptor is primarily expressed in immune cells and is a target for anti-inflammatory and analgesic therapies without the psychoactive effects associated with the CB1 receptor.
Aminoalkylindoles (AAIs) were among the first synthetic ligands found to have high affinity for cannabinoid receptors. Research has focused on achieving CB2 selectivity to develop therapeutic agents that avoid CB1-mediated side effects. It has been shown that for indole derivatives, the substituent on the indole nitrogen plays a crucial role in determining selectivity. An N-pentyl substituent often leads to high affinity for both CB1 and CB2 receptors, whereas a shorter N-propyl group can significantly reduce CB1 affinity while having a much smaller effect on CB2 binding.
Furthermore, modifications to the group at the 3-position of the indole ring are critical. For instance, replacing a 3-(1-naphthoyl) group, which confers high CB1 affinity, with other moieties can tune the selectivity towards CB2. This demonstrates that a combination of modifications to the indole scaffold can produce potent and highly selective CB2 ligands.
| Compound Type / Name | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB1/CB2) | Reference |
|---|---|---|---|---|
| JWH-015 (1-propyl-2-methyl-3-(1-naphthoyl)indole) | 383 | 13.8 | ~28 | (General literature value) |
| WIN-55,212-2 (Aminoalkylindole) | 62.3 | 3.3 | ~19 | (General literature value) |
Other Receptor Systems
The versatility of the indoline and related indole scaffolds extends to other major neurotransmitter receptor systems, including dopamine (B1211576), adrenergic, and serotonin (B10506) receptors.
Dopamine Receptors: Starting from a known dopamine D3 antagonist, a series of 5-substituted-2,3-dihydro-1H-isoindoles (a structural isomer of the indoline core) were designed and synthesized. One compound from this series demonstrated high affinity for the dopamine D3 receptor (pKi of 8.3) with more than 100-fold selectivity over other aminergic receptors, including the D2 receptor. nih.gov
Adrenergic Receptors: In the search for treatments for benign prostatic hyperplasia (BPH), a series of indoline and indole derivatives were evaluated as selective α1A-adrenoceptor antagonists. Two compounds, one indoline and one indole derivative, were identified with high potency (IC50 values of 2.7 nM and 1.9 nM, respectively) and significant selectivity for the α1A subtype over the α1B and α1D subtypes. nih.gov Their selectivity was superior to the marketed drug silodosin. nih.gov
Serotonin Receptors: Indole derivatives are well-known ligands for various serotonin (5-HT) receptors. The core structure is similar to serotonin itself, allowing for broad interaction. For example, marine-derived brominated indoleamines have been shown to be modulators of serotonin receptors. The indole alkaloid mitragynine (B136389) is known to interact with serotonin receptors in addition to its primary targets. wikipedia.org Research into 5-HT7 receptor antagonists has also involved indole-based structures as part of the pharmacophore. nih.gov
Enzyme Inhibition Studies
In addition to receptor binding, derivatives of 2,3-dihydro-1H-indol-7-ol are subjects of investigation for their potential to inhibit various enzyme systems, which is a key mechanism for therapeutic intervention in numerous diseases.
Monoamine Oxidase (MAO) Inhibition (for relevant structural analogues)
Monoamine oxidase (MAO) enzymes, particularly MAO-B, are critical targets for the treatment of neurodegenerative disorders like Parkinson's disease, as they are responsible for the degradation of dopamine in the brain. Indole-based compounds have emerged as a promising class of MAO-B inhibitors.
In one study, a series of indole-based small molecules were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. An indole derivative featuring an N-1-(3-fluorobenzoyl) moiety was identified as a highly potent and selective MAO-B inhibitor. This compound exhibited an IC50 value in the submicromolar range (777 nM) and a selectivity index (SI) of over 120, which was superior to the established MAO-B inhibitor rasagiline (B1678815) (SI > 50). This line of research highlights the potential of the indole scaffold in designing selective inhibitors that can protect against dopamine metabolism and associated oxidative stress.
| Compound | MAO-B Inhibition IC50 (nM) | Selectivity Index (SI) vs MAO-A | Reference |
|---|---|---|---|
| Indole-based derivative (VIII) | 777 | > 120 | (Literature data) |
| Rasagiline (Reference) | - | > 50 | (Literature data) |
Other Enzyme Systems
The inhibitory activity of indoline and indole derivatives extends to a wide array of other enzymes implicated in various pathologies.
Anti-inflammatory Enzymes: Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. One derivative showed promising activity with IC50 values of 0.50 μM for 5-LOX and 0.22 μM for sEH.
Bacterial Enzymes: As a potential new class of antibiotics, indoline sulfonamide derivatives were discovered to be inhibitors of DapE, a bacterial enzyme (N-succinyl-L,L-diaminopimelic acid desuccinylase) essential for lysine (B10760008) biosynthesis in many bacteria.
Antiviral Targets: The indoline scaffold has been shown to be more potent than the corresponding indole in inhibiting the Hepatitis C Virus (HCV). One 2,3-dihydro-indole derivative displayed excellent activity against HCV with an EC50 value of 510 nM and no significant cytotoxicity.
Metabolic and Signaling Enzymes:
α-Glucosidase: Indole-based Schiff base derivatives have been developed as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them relevant for managing type 2 diabetes.
Hyaluronidase: Certain indole derivatives have demonstrated good inhibitory activity (IC50 values in the range of 25-41 μM) against hyaluronidase, an enzyme involved in inflammation and cancer metastasis.
Glycogen Synthase Kinase 3β (GSK3β): An azaindolin-2-one derivative was identified as a potent inhibitor of GSK3β, a key enzyme implicated in the pathology of Alzheimer's disease.
Indoleamine 2,3-dioxygenase (IDO): Indole derivatives, as structural analogues of the substrate tryptophan, have been shown to be potent inhibitors of tryptophan 2,3-dioxygenase, though they showed no inhibition for the related enzyme indoleamine 2,3-dioxygenase.
This broad spectrum of enzyme inhibition underscores the chemical tractability and pharmacological relevance of the indoline core structure.
Antioxidant Activity Mechanisms
Dihydroindoles are recognized as promising agents for developing compounds with significant antioxidant properties. nih.govnih.gov The mechanisms behind their antioxidant action are multifaceted, primarily involving their ability to neutralize reactive oxygen species (ROS) and chelate pro-oxidant metal ions.
The core antioxidant activity is often attributed to two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant molecule, possessing an N-H group, donates a hydrogen atom to a free radical, thereby quenching it and forming a more stable indolyl radical. nih.gov In the SET mechanism, an electron is transferred from the nitrogen atom of the indole ring to the radical, resulting in the formation of a cation radical. nih.gov The stability of the resulting indolyl radical is a key factor in the efficiency of this process. Studies on C-3 substituted indole derivatives have highlighted that an unsubstituted indole nitrogen atom is often essential for the observed antioxidant activity. nih.gov
Another significant antioxidant mechanism is the chelation of transition metals, which can catalyze the formation of free radicals. Gramine (B1672134), an indole derivative, has demonstrated excellent iron (Fe²⁺) chelating capabilities. nih.gov The introduction of an imidazole (B134444) ring to the gramine structure was found to further enhance this chelating activity. nih.gov Similarly, synthetic indole-phenolic compounds have shown effective metal-chelating properties, particularly in sequestering copper (Cu²⁺) ions, which is a crucial function for neuroprotection. mdpi.com
The antioxidant capacity of related heterocyclic structures, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), underscores the importance of specific structural features. Research indicates that the hydroxyl group on the enol structure is a key determinant of its antioxidant activity. nih.gov This suggests that the position and electronic environment of hydroxyl groups on the dihydroindole ring are likely critical for its radical-scavenging potential.
Neuroprotective Properties and Associated Mechanisms
Analogues of 2,3-dihydro-1H-indol-7-ol are considered promising candidates for the development of novel neuroprotective agents. nih.govnih.gov Their mechanisms of action are often multi-targeted, addressing the complex pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.
A primary neuroprotective mechanism is the activation of endogenous antioxidant pathways. The indole derivative NC001-8 was shown to protect dopaminergic neurons in cellular models of Parkinson's disease by mitigating the overproduction of ROS and subsequent apoptosis. nih.gov Mechanistically, NC001-8 upregulates the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which increases the expression of antioxidant genes like NQO1 (NAD(P)H quinone dehydrogenase 1). nih.gov This enhancement of the cell's own defense system is a key strategy for combating the oxidative stress central to neurodegeneration. nih.govnih.gov
In the context of Alzheimer's disease, indole derivatives exhibit neuroprotection by targeting the aggregation of amyloid-β (Aβ) peptides. Certain synthetic indole-phenolic compounds have demonstrated a strong ability to modulate the misfolding of Aβ, thereby preventing the formation of toxic aggregates. mdpi.com These compounds were also found to reduce neuroinflammation, as evidenced by decreased lactate (B86563) dehydrogenase (LDH) release from cells exposed to Aβ-induced cytotoxicity. mdpi.comnih.gov
Furthermore, the structural similarity of dihydroindoles to melatonin, a neurohormone with known neuroprotective effects, provides a basis for their activity. nih.gov Melatonin analogues are known to possess antioxidant and anti-inflammatory properties that contribute to their neuroprotective profile. nih.govznaturforsch.com
Anti-inflammatory Mechanisms (for relevant structural analogues)
The indole scaffold is a key component of many compounds with potent anti-inflammatory properties. researchgate.netresearchgate.net These derivatives exert their effects by modulating key inflammatory pathways and inhibiting the production of inflammatory mediators.
One of the primary mechanisms involves the inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) enzymes. Convolutamydine A, an oxindole (B195798) alkaloid, and its synthetic analogues have been shown to inhibit the expression of both COX-2 and iNOS in macrophages. researchgate.net This leads to a significant reduction in the production of key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). researchgate.net Furthermore, these compounds were found to decrease the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net
Another approach to assessing anti-inflammatory potential is the inhibition of protein denaturation. Spiro thiochromene–oxindole derivatives have demonstrated significant anti-inflammatory activity by preventing heat-induced denaturation of bovine serum albumin (BSA). nih.gov This process is relevant to inflammatory conditions like rheumatoid arthritis and systemic lupus erythematosus, where protein denaturation can trigger an autoimmune response. nih.gov The structural similarity of oxindoles to naturally anti-inflammatory flavonoids has spurred research into their potential as COX-2 inhibitors. nih.gov
Table 1: Anti-inflammatory Activity of Selected Indole Analogues
| Compound/Class | Model/Target | Mechanism of Action | Key Findings | Reference(s) |
| Convolutamydine A & Analogues | Carrageenan-induced inflammation; RAW 264.7 cells | Inhibition of iNOS and COX-2 expression | Reduced production of NO, PGE2, IL-6, and TNF-α. researchgate.net | researchgate.net |
| Spiro thiochromene–oxindoles | Heat-induced BSA denaturation | Inhibition of protein denaturation | Compounds 4e, 4k, and 4h showed high inhibition rates (90-95%). nih.gov | nih.gov |
| 3-Substituted Oxindoles | COX-2 Enzyme | Direct enzyme inhibition | Confirmed anti-inflammatory potential and COX-2 inhibitory activity. nih.gov | nih.gov |
Antimicrobial and Antiviral Activity Mechanisms (for relevant structural analogues)
The versatile indole nucleus is a foundational element in the development of agents to combat microbial and viral infections. frontiersin.orgresearchgate.net
Antimicrobial Mechanisms
Indole derivatives display a broad spectrum of activity against various pathogens, including multidrug-resistant strains. nih.gov Compounds containing indole linked to other heterocyclic rings like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have shown efficacy against bacteria such as Staphylococcus aureus (including MRSA) and Escherichia coli, and fungi like Candida albicans and Candida krusei. nih.gov One proposed mechanism for their activity against S. aureus is the inhibition of the NorA efflux pump, which the bacterium uses to expel antimicrobial drugs. nih.gov
Indole diketopiperazine alkaloids, isolated from fungi, have also emerged as potent antibacterial agents, with some derivatives showing minimum inhibitory concentrations (MICs) superior to standard controls against both Gram-positive and Gram-negative bacteria. frontiersin.org Hydrazone-type compounds incorporating an indole moiety also exhibit significant antimicrobial activity, with the azomethine group playing a crucial role. znaturforsch.com Structure-activity relationship studies reveal that aromaticity and the presence of halogen atoms on attached phenyl rings can enhance this activity. znaturforsch.com
Antiviral Mechanisms
The indole scaffold is integral to several antiviral drugs, particularly those targeting HIV and Hepatitis C Virus (HCV). frontiersin.orgnih.gov For instance, certain indole-based analogues function as HIV-1 attachment inhibitors, preventing the virus from entering host cells. nih.gov Others have shown potent inhibitory activity against specific HIV variants. nih.gov In the case of HCV, indole derivatives have been developed to inhibit the NS5B polymerase, an enzyme essential for viral replication. frontiersin.org
Beyond human pathogens, indole analogues have also been investigated for their ability to protect plants from viral infections. One such derivative, D21, was found to induce resistance against potato virus Y (PVY) in plants. nih.gov Its mechanism involves activating the plant's own defense systems, including the malate (B86768) dehydrogenase (MDH) signaling pathway, and increasing the activity of defense-related enzymes. nih.gov
Table 2: Antimicrobial and Antiviral Activities of Indole Derivatives
| Compound Class | Target Organism(s) | Mechanism of Action | Example/Key Finding | Reference(s) |
| Indole-Triazole/Thiadiazole | S. aureus (MRSA), C. krusei | Inhibition of NorA efflux pump (proposed) | Indole-triazole compound 3d holds promise as a novel antibacterial and antifungal agent. nih.gov | nih.gov |
| Indole Diketopiperazines | S. aureus, B. subtilis, E. coli | Not fully elucidated; potent antibacterial effect | Verruculogen showed MIC values of 1.56–3.13 µg/mL. frontiersin.org | frontiersin.org |
| Indole-based HIV Inhibitors | HIV-1 | Attachment inhibition | Indole-3yl analog 43 is a potent inhibitor with an EC50 of 4.0 nM. nih.gov | nih.gov |
| Indole-based HCV Inhibitors | Hepatitis C Virus (HCV) | Inhibition of NS5B polymerase | Derivative IV showed an EC50 of 1.16 μM. frontiersin.org | frontiersin.org |
| Dithioacetal Indole Analogue | Potato Virus Y (PVY) | Induction of plant resistance via MDH pathway | Compound D21 showed better protective activity (EC50 = 122 µg/mL) than ribavirin. nih.gov | nih.gov |
Anticancer Activity Mechanisms (for relevant structural analogues)
The indole scaffold is a privileged structure in the design of anticancer agents, acting on a variety of molecular targets to induce cancer cell death. nih.gov
A prominent mechanism is the inhibition of the Bcl-2 family of anti-apoptotic proteins. nih.gov These proteins are often overexpressed in cancer cells, allowing them to evade apoptosis (programmed cell death). A series of indole-based compounds were designed as Bcl-2 inhibitors, with compound U2 showing potent inhibition and the ability to induce apoptosis and cell cycle arrest at the G1/S phase in breast cancer cell lines. nih.gov
Beyond Bcl-2, indole derivatives have been developed to target a range of other critical cellular enzymes and receptors. nih.gov These targets include:
Histone Deacetylases (HDACs) and Sirtuins: These enzymes regulate gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.
PIM Kinases: These are serine/threonine kinases that promote cell survival and proliferation.
DNA Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition leads to DNA damage and cell death.
For example, a synthesized sulfonohydrazide derivative containing indole and morpholine (B109124) scaffolds (compound 5f) demonstrated selective and significant inhibition of human breast cancer cells (MCF-7 and MDA-MB-468) with IC₅₀ values of 13.2 µM and 8.2 µM, respectively, while being non-toxic to normal cells. acs.org
Structure-Activity Relationship (SAR) Studies on Dihydroindole-Based Analogues
Understanding the structure-activity relationships (SAR) of dihydroindole analogues is crucial for optimizing their potency and selectivity for various biological targets.
For Neuroprotective Activity: In a series of multifunctional agents targeting enzymes relevant to Alzheimer's disease, N-benzyl isatin (B1672199) analogues were generally more potent than their counterparts. The presence of two aryl moieties was found to be critical for achieving optimal binding within the active sites of target enzymes like fatty acid amide hydrolase (FAAH) and cholinesterases. mdpi.com For compounds targeting the 5-HT₆ receptor, substitutions at the C3, C5, and C6 positions of the indole core with various groups (e.g., halogens, methyl) were key to enhancing binding affinity. mdpi.com
For Antimicrobial Activity: In a study of indole hydrazone derivatives, antimicrobial activity was generally increased by introducing halogen atoms into an attached phenyl ring, highlighting the importance of electronic and steric factors. znaturforsch.com For indole diketopiperazines, the core heterocyclic skeleton itself was found to have a significant effect on antibacterial activity, with specific stereoisomers showing the best effects. frontiersin.org
For Cannabinoid Receptor Modulation: SAR studies on indole-derived cannabinoids revealed that the length of the carbon side chain is a critical determinant of receptor affinity and in vivo activity. Chains of 4 to 6 carbons produced optimal activity, while shorter chains resulted in inactive compounds. limef.com Furthermore, indole derivatives were consistently more potent than the corresponding pyrrole (B145914) derivatives. limef.com For a series of CB1 receptor allosteric modulators, potency was enhanced by a diethylamino group on an attached phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position. rti.org
For Antioxidant Activity: The antioxidant activity of C-3 substituted indoles is strongly dependent on the type of substituent directly connected to the methylene (B1212753) group at this position. nih.gov Furthermore, the presence of an unsubstituted indole nitrogen atom is considered mandatory for this activity. nih.gov
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor for Pharmacologically Active Molecules
The 2,3-dihydroindole core is a privileged scaffold in medicinal chemistry, and 2,3-dihydro-1H-indol-7-ol serves as a crucial starting material for molecules with significant biological activity. Its derivatives are particularly explored for neuroprotective and antioxidant properties. nih.gov
A notable application is in the synthesis of analogues of the neurohormone melatonin (B1676174). Researchers have developed synthetic strategies starting from polyfunctional 2-oxindoles, which are reduced to form 2,3-dihydroindole derivatives. nih.gov These strategies often involve the chemoselective reduction of various functional groups on the oxindole (B195798) ring to yield the desired dihydroindole structure, which can then be further modified. For instance, methods using boron hydrides have been employed to reduce the amide and other groups in 2-oxindole precursors to access the dihydroindole core, which forms the basis for new melatonin receptor ligands. nih.gov
The dihydroindole framework is also a key component in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHr1), which are investigated for various therapeutic applications. Synthetic routes to these complex molecules often involve the preparation of a substituted 2,3-dihydro-1H-indole intermediate as a central step. nih.gov
Table 1: Examples of Pharmacologically Active Molecules Derived from Indoline (B122111) Scaffolds This table is interactive. Click on the headers to sort.
| Target Molecule Class | Therapeutic Area | Role of Dihydroindole Core | Reference |
|---|---|---|---|
| Melatonin Analogues | Neuroprotection, Circadian Rhythm Regulation | Core scaffold for receptor binding | nih.gov |
| MCHr1 Antagonists | Various (e.g., metabolic disorders) | Central structural intermediate | nih.gov |
| Cannabinoid Receptor 2 (CB2) Antagonists | Inflammation, Pain | Foundational building block for ligand design | nih.gov |
Building Block in Multi-step Organic Syntheses
The utility of 2,3-dihydro-1H-indol-7-ol hydrochloride extends to its role as a fundamental building block in complex, multi-step synthetic sequences. Organic chemists leverage its inherent reactivity to introduce molecular complexity in a controlled, step-wise manner.
One common synthetic strategy involves the reduction of corresponding indole (B1671886) or 2-oxindole derivatives. For example, new 2,3-dihydroindole derivatives can be synthesized from functionalized 2-oxindoles using various reducing agents like boron hydrides. nih.gov A multi-step process might begin with the synthesis of a substituted 2-oxindole, followed by a selective reduction to yield the 2,3-dihydroindole. This intermediate can then undergo further reactions, such as N-alkylation or acylation, to build the final target molecule.
Another example of its use in a multi-step synthesis is the preparation of ligands for cannabinoid receptors. Although these may use different specific precursors, the general methodology often involves a Friedel-Crafts acylation of an indole or a related core, followed by further modifications. nih.gov The 2,3-dihydro-1H-indol-7-ol can be similarly functionalized, for example, through acylation at the nitrogen or electrophilic substitution on the aromatic ring, serving as a key step in a longer synthetic pathway.
Table 2: Key Synthetic Transformations in Multi-step Syntheses This table is interactive. Click on the headers to sort.
| Starting Material Type | Key Transformation | Intermediate Formed | Purpose in Synthesis | Reference |
|---|---|---|---|---|
| Substituted 2-Oxindole | Reduction with Boron Hydrides | 2,3-Dihydroindole derivative | Creation of the core scaffold | nih.gov |
| Indole | N-protection followed by Bromination | 3-Bromo-1-(silyl)indole | Preparation for lithiation and substitution | orgsyn.org |
| 2,3-unsubstituted indoles | [4+2] Cycloaddition with azoalkenes | Tetrahydro-1H-pyridazino[3,4-b]indole | Formation of a fused heterocyclic system | mdpi.com |
Application in the Synthesis of Complex Heterocyclic Systems
The 2,3-dihydroindole nucleus is an excellent platform for the construction of more elaborate and fused heterocyclic systems. These complex structures are of great interest in materials science and medicinal chemistry.
One approach involves a two-step procedure where the indoline is first oxidized to the corresponding indole. This indole can then undergo subsequent reactions to build new rings. For example, tetrahydro-1H-pyridazino[3,4-b]indoles can be synthesized and then oxidized to the indole form. This intermediate can then be treated with a base like potassium hydroxide (B78521) to induce hydrolysis, decarboxylation, and aromatization, ultimately forming a fused indole-pyridazine compound. mdpi.com
Another strategy is the intramolecular nucleophilic aromatic substitution to form pyrrolo[1,2-a]indoles. rsc.org In such a sequence, a side chain is first attached to the nitrogen of the indoline. This side chain contains a leaving group that allows for a subsequent intramolecular cyclization reaction, where the indole ring acts as the nucleophile to form a new five-membered ring fused to the original indole structure. This method provides a powerful way to build polycyclic indole alkaloids and related complex systems. The development of synthetic routes to various fused heterocycles, such as 2,3-dihydro-1H-indazoles, further highlights the versatility of such building blocks in creating novel molecular frameworks. nih.gov
Table 3: Synthesis of Complex Heterocyclic Systems This table is interactive. Click on the headers to sort.
| Starting Scaffold | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Tetrahydro-1H-pyridazino[3,4-b]indole | Oxidation, Hydrolysis, Aromatization | Fused Indole-Pyridazine | mdpi.com |
| N-substituted Indoline | Intramolecular Nucleophilic Aromatic Substitution | 2,3-Dihydro-1H-pyrrolo[1,2-a]indole | rsc.org |
| 2-Hydroxymethyl phenylhydrazines | Acid-catalyzed SN1-type Ring Closure | 2,3-Dihydro-1H-indazole | nih.gov |
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Routes
The development of efficient and innovative synthetic routes is paramount to unlocking the full potential of 2,3-dihydro-1H-indol-7-ol hydrochloride and its derivatives. While traditional methods like the Fischer indole (B1671886) synthesis are established, researchers are actively exploring more advanced and sustainable approaches.
One promising avenue is the use of flow chemistry, which offers numerous advantages over batch processes, including enhanced safety, improved reaction control, and the ability to perform multistep syntheses in a continuous fashion. nih.gov The application of microreactor technology could lead to the rapid and efficient production of highly functionalized indolylthiazole derivatives, which are known for their pharmacological significance. nih.gov
Furthermore, the development of one-pot synthesis methods, such as the copper(I)-mediated synthesis of 2,3-dihydro-1H-indazole heterocycles, provides a template for creating more complex molecules with higher yields and fewer purification steps. nih.gov Such strategies are not only more efficient but also more environmentally friendly. The exploration of novel catalytic systems, including the use of nickel-aluminium alloy in aqueous acetic acid for the conversion of nitriles to aldehydes, also presents an opportunity to streamline synthetic pathways. rsc.org
Development of New Derivatization Strategies
The functionalization of the this compound scaffold is key to generating a diverse library of compounds for biological screening. Derivatization strategies can be employed to modify the molecule's physicochemical properties, such as solubility and lipophilicity, and to introduce new pharmacophores that can interact with biological targets.
The indole nucleus is a well-documented pharmacophore associated with a wide range of biological activities, including hallucinogenic, hypnotic, sedative, and antidepressant effects. rroij.com By strategically modifying the core structure of this compound, researchers can aim to develop new compounds with enhanced or novel therapeutic properties. For instance, the introduction of different substituents at various positions of the indole ring can lead to compounds with potent antimicrobial or anticancer activities. rroij.comresearchgate.net
The synthesis of hybrid molecules, which combine the indole scaffold with other biologically active moieties, is another promising approach. For example, the creation of indole-thiourea hybrids has been shown to yield compounds with significant antimicrobial activity. chula.ac.th Similarly, the design of ligands that incorporate a 2,2-dimethylindane moiety into the indole cannabinoid framework has led to the development of selective cannabinoid type 2 receptor antagonists with low potential for abuse. nih.gov
In-depth Mechanistic Biological Studies
A deeper understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for rational drug design. The indole ring structure allows these compounds to interact with a variety of proteins, thereby influencing numerous cellular pathways and processes.
The indole moiety is known to mimic peptide structures and can bind reversibly to various enzymes, opening up opportunities to develop novel drugs with distinct mechanisms of action. researchgate.netchula.ac.th Mechanistic studies can help to identify the specific molecular targets of these compounds and to elucidate the downstream signaling pathways that are affected. This knowledge can then be used to optimize the structure of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
For example, detailed investigations into the interaction of indole derivatives with DNA have led to the development of promising DNA binding agents with antitumor and antitopoisomerase I activities. chula.ac.th Similarly, understanding how these compounds inhibit key enzymes in pathogens can guide the development of new antimicrobial agents.
Integration with Modern Drug Discovery Methodologies (excluding clinical trials)
The integration of this compound and its derivatives into modern drug discovery platforms can significantly accelerate the identification of new drug candidates. High-throughput screening (HTS) can be used to rapidly screen large libraries of indole derivatives against a wide range of biological targets.
Computational methods, such as molecular modeling and virtual screening, can be employed to predict the binding affinity of these compounds to their targets and to guide the design of new derivatives with improved properties. The use of automated multistep continuous flow synthesis can facilitate the rapid generation of compound libraries for HTS campaigns. nih.gov
Furthermore, the development of novel analytical techniques for the characterization of these compounds and their metabolites is essential for understanding their in vitro and in vivo behavior. The combination of these modern drug discovery methodologies will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3-dihydro-1H-indol-7-ol hydrochloride?
- Methodological Answer : The synthesis typically involves cyclization of precursors under controlled conditions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in solvent systems like PEG-400:DMF can yield indole derivatives (30% yield) . Key steps include:
- Dissolving intermediates in polar aprotic solvents.
- Using catalysts like CuI to accelerate reactions.
- Purification via liquid-liquid extraction (e.g., ethyl acetate) and solvent evaporation.
- Characterization by NMR (e.g., δ 8.62 ppm for aromatic protons) and HRMS (e.g., m/z 335.1512 [M+H]+) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks to confirm aromatic protons (δ 6.60–8.62 ppm) and aliphatic protons (δ 3.21–4.59 ppm) in DMSO-d6 .
- HPLC : Monitor reaction progress and purity using gradients like 70:30 EtOAc:hexanes (Rf = 0.49) .
- Mass Spectrometry : FAB-HRMS or ESI-MS to verify molecular weight and fragmentation patterns .
Q. How does the hydrochloride salt form influence physicochemical properties?
- Methodological Answer : The hydrochloride form enhances aqueous solubility and stability, critical for in vitro assays. Techniques to confirm salt formation include:
- pH titration during synthesis to ensure protonation of the indole nitrogen.
- Comparing solubility profiles in polar vs. nonpolar solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Systems : Test mixtures like PEG-400:DMF (2:1) for improved reagent solubility and reduced side reactions .
- Catalyst Loading : Optimize CuI concentration (e.g., 1.16 g per 8.61 mmol substrate) to balance reaction rate and cost .
- Temperature Control : Maintain 25°C to prevent decomposition while ensuring sufficient reaction kinetics .
- Real-Time Monitoring : Use TLC or inline HPLC to track intermediate formation and adjust conditions dynamically .
Q. How to resolve discrepancies in spectroscopic data across batches?
- Methodological Answer :
- Cross-Validation : Compare NMR data with literature (e.g., δ 7.11 ppm for methoxy groups in DMSO-d6 vs. δ 6.97 ppm in CDCl3 ).
- Purity Assessment : Quantify impurities via HPLC (e.g., 98% purity threshold) and adjust gradient elution parameters (e.g., 0.1% TFA in mobile phase) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
Q. What strategies are effective for comparing bioactivity with related indole derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Create a comparative table (Table 1) to highlight substituent effects:
| Compound | Substituents | Bioactivity | Reference |
|---|---|---|---|
| 3-Amino-7-ethyl derivative | Ethyl at C7, amino at C3 | Anticancer, antimicrobial | |
| 7-Methoxy derivative | Methoxy at C7 | Antioxidant, neuroprotective |
- Assay Design : Use standardized in vitro models (e.g., antioxidant assays for ischemia studies) and normalize results to molar concentration .
Q. How to design stability studies under varying pH conditions?
- Methodological Answer :
- Buffer Systems : Prepare solutions at pH 2–9 using HCl/NaOH adjustments.
- Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 280 nm for indole absorbance) to track degradation over time.
- Stress Testing : Expose the compound to elevated temperatures (40–60°C) and analyze degradation products via LC-MS .
Data Contradiction & Validation
Q. How to address inconsistencies in reported biological activities?
- Methodological Answer :
- Replicate Experiments : Conduct dose-response curves in triplicate (e.g., IC50 values for cytotoxicity).
- Control for Solubility : Pre-dissolve the hydrochloride salt in PBS or DMSO to ensure consistent bioavailability .
- Meta-Analysis : Cross-reference PubChem data (e.g., DTXSID70609064) with peer-reviewed studies to identify outliers .
Synthesis & Purification Best Practices
Q. What are the best solvent systems for large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
